molecular formula C11H15BrO B8251301 1-(2-Bromoethoxy)-2-propylbenzene

1-(2-Bromoethoxy)-2-propylbenzene

Cat. No.: B8251301
M. Wt: 243.14 g/mol
InChI Key: QKBHJZZKUGACCE-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-propylbenzene is a bromoalkyl aryl ether characterized by a benzene ring substituted with a propyl group at the ortho position and a 2-bromoethoxy group. This compound serves as a versatile intermediate in organic synthesis, particularly in alkylation reactions for pharmaceuticals and agrochemicals . Its structure combines lipophilicity (from the propyl group) and reactivity (from the bromoethoxy moiety), making it suitable for constructing complex molecules.

Properties

IUPAC Name

1-(2-bromoethoxy)-2-propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-5-10-6-3-4-7-11(10)13-9-8-12/h3-4,6-7H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBHJZZKUGACCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-2-propylbenzene can be synthesized through the reaction of 2-propylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or toluene. The general reaction scheme is as follows:

2-Propylphenol+2-BromoethanolK2CO3,RefluxThis compound\text{2-Propylphenol} + \text{2-Bromoethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 2-Propylphenol+2-BromoethanolK2​CO3​,Reflux​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-2-propylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The bromoethoxy group can be reduced to form ethoxy derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 1-(2-Azidoethoxy)-2-propylbenzene.

    Oxidation: 1-(2-Bromoethoxy)-2-propylbenzoic acid.

    Reduction: 1-(2-Ethoxy)-2-propylbenzene.

Scientific Research Applications

1-(2-Bromoethoxy)-2-propylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Pharmaceuticals: It can be a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Chemical Probes: It is utilized in the development of chemical probes for studying biological systems.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-2-propylbenzene depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the propyl group undergoes oxidative cleavage to form various oxidation products. The specific molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the bromoethoxy-aryl backbone but differ in substituents, leading to variations in physical properties, reactivity, and applications:

Compound Name Substituents Molecular Weight Key Properties/Applications References
1-(2-Bromoethoxy)-2-propylbenzene ortho-propyl, para-BrOCH₂CH₂ 241.13 (calc.) Intermediate for alkylation reactions
1-(2-Bromoethoxy)-2-phenylbenzene ortho-phenyl, para-BrOCH₂CH₂ 275.15 (calc.) 100% larvicidal activity at 24 hours
1-(2-Bromoethoxy)-4-chlorobenzene para-Cl, para-BrOCH₂CH₂ 235.50 mp 38–39°C; used in natural products
1-(2-Bromoethoxy)-4-methylbenzene para-methyl, para-BrOCH₂CH₂ 215.09 bp 107–108°C (8 mmHg); liquid state
1-(2-Bromoethoxy)naphthalene Naphthalene core 265.12 (calc.) Fragment-based drug design (Mcl1 inhibitors)

Key Observations :

  • Substituent Size and Lipophilicity : Bulky substituents like phenyl (275.15 g/mol) or naphthalene (265.12 g/mol) increase molecular weight and lipophilicity, enhancing biological activity (e.g., larvicidal effects in 1-(2-bromoethoxy)-2-phenylbenzene ).
  • Electron-Withdrawing Groups : Chlorine (in 1-(2-bromoethoxy)-4-chlorobenzene) lowers the melting point (38–39°C) compared to alkyl-substituted analogues, likely due to reduced symmetry and weaker intermolecular forces .
  • Boiling Points : The methyl-substituted derivative (1-(2-bromoethoxy)-4-methylbenzene) has a lower boiling point (107–108°C at 8 mmHg) than the propyl variant, reflecting decreased molecular weight and weaker van der Waals interactions .

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